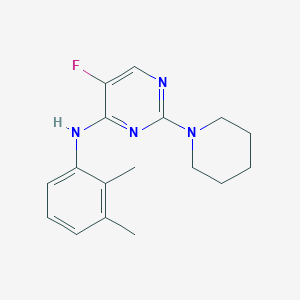

N-(2,3-dimethylphenyl)-5-fluoro-2-(1-piperidinyl)-4-pyrimidinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar fluorinated pyrimidines and pyrimidinamines involves multiple steps, including electrophilic fluorination, palladium-catalyzed reactions, and telescoped processes for efficient conversion to desired intermediates and final products. A practical synthesis approach for related compounds, such as 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, demonstrates the feasibility of high-yield and economically viable synthetic routes, highlighting the sophistication in synthesizing fluorinated pyrimidines and their derivatives (Zhang et al., 2009).

Molecular Structure Analysis

Molecular structure elucidation often involves X-ray crystallography and spectroscopic methods, providing insights into the compound's geometric configuration, bond lengths, angles, and conformational dynamics. The structure of related compounds, such as 5′′-(4-Chlorobenzylidene)-4′-(4-chlorophenyl)-5-fluoro-1′,1′′-dimethylindoline-3-spiro-2′-pyrrolidine-3′-spiro-3′′-piperidine-2,4′′-dione, reveals intricate details of molecular interactions and conformational states, which are crucial for understanding the compound's chemical behavior and reactivity (Sundar et al., 2011).

Chemical Reactions and Properties

Fluorinated pyrimidines undergo various chemical reactions, including nucleophilic substitution, electrophilic addition, and coupling reactions, which modify their chemical and physical properties. Their reactivity with nucleophiles, such as piperidine, is influenced by the electron-withdrawing fluorine atom, leading to selective and rapid reaction rates. The fluoropyrimidines' reactivity is significantly higher compared to other halogenated pyrimidines, demonstrating their unique chemical behavior (Brown & Waring, 1974).

Physical Properties Analysis

The physical properties of N-(2,3-Dimethylphenyl)-5-fluoro-2-(1-piperidinyl)-4-pyrimidinamine, such as solubility, melting point, and crystalline structure, are determined by its molecular structure and functional groups. Fluorinated compounds often exhibit enhanced thermal stability, low water absorption rates, and desirable solubility in organic solvents, which are critical for their application in various scientific fields (Madhra et al., 2002).

Propiedades

IUPAC Name |

N-(2,3-dimethylphenyl)-5-fluoro-2-piperidin-1-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21FN4/c1-12-7-6-8-15(13(12)2)20-16-14(18)11-19-17(21-16)22-9-4-3-5-10-22/h6-8,11H,3-5,9-10H2,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUIFGZDOYYNCQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2=NC(=NC=C2F)N3CCCCC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21FN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,3-dimethylphenyl)-5-fluoro-2-(piperidin-1-yl)pyrimidin-4-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3aS*,9bS*)-2-(2-methyl-6-propylpyrimidin-4-yl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5655708.png)

![N-[4-(benzyloxy)phenyl]-2-thiophenesulfonamide](/img/structure/B5655711.png)

![N-(5-chloro-2-methoxyphenyl)-3-[1-(pyrimidin-2-ylmethyl)piperidin-3-yl]propanamide](/img/structure/B5655715.png)

![3-[3-nitro-5-(phenylthio)phenoxy]pyridine](/img/structure/B5655721.png)

![4-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5655724.png)

![5-(methoxymethyl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}thiophene-2-carboxamide](/img/structure/B5655729.png)

![N-[rel-(3R,4S)-1-(4-cyclopentyl-2-pyrimidinyl)-4-cyclopropyl-3-pyrrolidinyl]-2-hydroxyacetamide hydrochloride](/img/structure/B5655737.png)

![1-cyclopentyl-N-[(1,2-dimethyl-1H-benzimidazol-5-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5655746.png)

![(3R*,4S*)-3,4-dimethyl-1-{[1-(4-methylphenyl)cyclopropyl]carbonyl}-4-piperidinol](/img/structure/B5655755.png)

![2-amino-1-(2-hydroxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B5655756.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-2-(methylamino)isonicotinamide](/img/structure/B5655763.png)

![[(3R*,4R*)-1-(2,3-dihydro-1H-inden-5-ylcarbonyl)-4-(4-morpholinylmethyl)-3-pyrrolidinyl]methanol](/img/structure/B5655794.png)